1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid
CAS No.: 887344-23-2
Cat. No.: VC2437551
Molecular Formula: C19H27NO4
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887344-23-2 |
|---|---|
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 3-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H27NO4/c1-14-6-8-15(9-7-14)12-19(16(21)22)10-5-11-20(13-19)17(23)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,21,22) |
| Standard InChI Key | OROZSQNPVNQUHJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Applications in Research and Development
1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid demonstrates remarkable versatility across multiple scientific disciplines, making it a valuable compound in various research and development contexts. Its applications span from pharmaceutical development to material science, highlighting its significance as a multifunctional chemical entity with broad utility. The compound's unique structural features, including the protected piperidine nitrogen, the 4-methylbenzyl substituent, and the strategically positioned carboxylic acid group, contribute to its diverse applications by providing specific interaction sites and reactivity patterns. This section explores the major applications of 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid, elucidating how its chemical properties translate into valuable functionalities across different scientific domains.
Pharmaceutical Development
In pharmaceutical development, 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of analgesics and anti-inflammatory drugs . The compound's structural features provide valuable pharmacophores that can be incorporated into drug candidates targeting specific biological pathways. Its use in pharmaceutical synthesis contributes to the development of drugs with enhanced efficacy and safety profiles, addressing important therapeutic needs . The piperidine scaffold itself is present in numerous pharmaceutically active compounds, ranging from analgesics to antipsychotics, highlighting the relevance of piperidine-based intermediates like this compound in drug discovery programs. The ability to modify the carboxylic acid functionality through various transformations (e.g., esterification, amide formation) allows for the generation of diverse derivatives with tuned pharmacokinetic and pharmacodynamic properties.
The contribution of 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid to pharmaceutical development extends beyond its role as a synthetic intermediate to include its potential as a pharmacologically active entity itself. Structure-activity relationship studies involving this and related compounds help medicinal chemists understand how structural modifications affect biological activity, guiding the design of improved drug candidates. The presence of the 4-methylbenzyl group introduces specific hydrophobic interactions with potential biological targets, while the carboxylic acid group provides a site for hydrogen bonding and ionic interactions. These structural features collectively influence the compound's ability to interact with biological targets such as enzymes and receptors, potentially conferring therapeutic properties that address specific disease mechanisms. The compound's ability to enhance drug solubility and bioavailability also makes it valuable in formulation development, addressing one of the critical challenges in modern pharmaceutical research.
Peptide Synthesis
In peptide synthesis, 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid acts as a protective group that allows for the selective modification of amino acids . This property is crucial for creating complex peptide structures with specific functionalities, as it prevents unwanted side reactions during peptide coupling procedures. The Boc protection strategy exemplified by this compound is a cornerstone of solid-phase peptide synthesis, enabling the controlled assembly of peptide chains with diverse amino acid compositions. The incorporation of this compound into peptide structures can introduce conformational constraints that influence the peptide's three-dimensional arrangement, potentially enhancing its stability and specificity for biological targets. This application highlights the compound's importance in the development of peptide-based therapeutics, which represent a growing sector in the pharmaceutical industry targeting conditions ranging from diabetes to cancer.
The utility of 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid in peptide synthesis extends to the development of peptidomimetics, which are compounds designed to mimic the structural and functional properties of peptides while offering improved pharmacokinetic profiles . The incorporation of non-standard amino acids like this compound into peptide frameworks can enhance resistance to enzymatic degradation, improve membrane permeability, and extend biological half-life. These modifications are particularly valuable in the development of peptide-based therapeutics, where traditional peptides often face challenges related to stability and bioavailability. By integrating 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid into peptide structures, researchers can create novel entities with enhanced drug-like properties while maintaining the specific recognition features necessary for biological activity. The carboxylic acid functionality provides a convenient handle for incorporation into peptide chains through standard amide coupling reactions, while the Boc-protected nitrogen ensures orthogonal protection strategies during multi-step syntheses.
Drug Formulation
In drug formulation, 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid can be incorporated to improve solubility and bioavailability, making it easier for patients to absorb medications effectively . Its chemical properties can enhance the dissolution rate of poorly soluble drugs, addressing one of the major challenges in pharmaceutical formulation. The carboxylic acid functionality provides a site for salt formation, which can dramatically alter the compound's solubility profile depending on the counterion selected. This property can be leveraged in formulation development to optimize drug dissolution under specific physiological conditions, such as the varying pH environments encountered throughout the gastrointestinal tract. The amphoteric nature of the compound, with both acidic and potentially basic sites, contributes to its utility in creating pH-responsive formulations that release drug content at targeted locations in the body.
Beyond solubility enhancement, 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid may contribute to formulation stability through various mechanisms. Its structural features can potentially influence crystal packing in solid formulations, affecting properties such as hygroscopicity, polymorphism, and physical stability. The compound's potential to form intermolecular hydrogen bonds through its carboxylic acid group can influence the cohesive properties of formulations, impacting aspects such as powder flow, compressibility, and tablet hardness. These formulation considerations are critical in developing robust pharmaceutical products that maintain their quality and performance throughout their shelf life and during patient use. The inclusion of this compound in drug delivery systems such as nanoparticles, liposomes, or polymeric matrices may also enhance their performance by modifying surface properties, controlling drug release rates, or improving targeting to specific tissues.
Neuroscience Research
In neuroscience research, 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid is utilized in studies related to neurotransmitter systems, helping researchers understand the mechanisms of action for various neurological disorders . The piperidine scaffold is structurally related to several neurotransmitters and neuromodulators, making derivatives like this compound valuable tools for studying neurological pathways. Its specific structural features may enable interactions with neurotransmitter receptors, transporters, or enzymes involved in neurotransmitter metabolism, providing insights into the molecular basis of neurological function and dysfunction. The compound's potential to interact with specific neurological targets makes it valuable for investigating conditions such as depression, anxiety, neurodegenerative diseases, and pain disorders, where neurotransmitter systems play crucial roles in disease pathophysiology.
The application of this compound in neuroscience extends to the development of chemical probes for investigating specific neurological targets . By incorporating radioactive or fluorescent labels into the molecule, researchers can create tools for studying receptor binding, distribution, and trafficking in neuronal tissues. Such probes are instrumental in mapping the distribution of specific receptors in the brain, understanding how they respond to various stimuli, and identifying how they are affected in neurological disorders. The insights gained from these studies contribute to our understanding of conditions such as depression, anxiety, Parkinson's disease, and Alzheimer's disease, potentially informing the development of novel therapeutic approaches for these challenging neurological conditions. The compound's structural similarity to certain neurologically active compounds may also make it valuable as a scaffold for developing new neurotherapeutic agents with improved efficacy and reduced side effects.
Material Science
In material science, 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid finds applications in the development of novel materials such as polymers and coatings due to its unique chemical properties that enhance material performance . Its functional groups, particularly the carboxylic acid, provide sites for covalent incorporation into polymer networks through esterification or amidation reactions. The incorporation of this compound into polymer structures can introduce specific properties such as controlled hydrophilicity/hydrophobicity balance, pH responsiveness, or metal-binding capabilities. These properties can be leveraged in the development of specialized materials for applications ranging from controlled drug delivery systems to environmentally responsive coatings. The presence of the aromatic ring in the 4-methylbenzyl group can contribute to the mechanical and thermal properties of materials through π-π stacking interactions, potentially enhancing stability and strength.
The stereochemical features of 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid may also play important roles in determining the structural organization of resulting materials . The incorporation of chiral building blocks like this compound can influence the supramolecular arrangement of polymer chains, potentially leading to materials with unique optical, mechanical, or thermal properties. In biomedical applications, materials incorporating this compound may exhibit enhanced biocompatibility and controlled biodegradation profiles, making them suitable for tissue engineering scaffolds, drug-eluting implants, or wound dressings. The carboxylic acid functionality can also serve as a site for post-polymerization modifications, allowing for the attachment of bioactive molecules, targeting ligands, or imaging agents to create multifunctional materials with advanced properties. These material science applications represent an expanding frontier for the utilization of complex organic compounds like 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid beyond their traditional roles in pharmaceutical and biological contexts.
Comparative Analysis with Related Compounds
| Property | 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid | 1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid | N-Boc-Piperidine-4-carboxylic acid methyl ester |
|---|---|---|---|
| Molecular Formula | C19H27NO4 | C18H24ClNO4 | C12H21NO4 |
| Molecular Weight | 333.4 g/mol | Variable | Variable |
| Substituent on Benzyl | 4-methyl | 4-chloro | No benzyl group |
| Position of Carboxylic Group | 3-position | 3-position | 4-position |
| Carboxylic Acid Form | Free acid | Free acid | Methyl ester |
| Key Applications | Pharmaceutical synthesis, peptide chemistry, drug formulation | Pharmaceutical development, organic synthesis, biochemical research | Pharmaceutical intermediate, peptide synthesis |
The comparison reveals significant differences in substitution patterns and functional group arrangements among these related compounds. The substitution on the benzyl group (methyl versus chloro) represents a notable difference between the first two compounds, with important implications for their physicochemical properties and biological activities . The electron-donating nature of the methyl group contrasts with the electron-withdrawing character of the chloro substituent, potentially affecting the compounds' electronic distribution, lipophilicity, and interaction with biological targets. These electronic effects can influence parameters such as acid-base properties, solubility, membrane permeability, and binding affinity to protein targets, which are critical considerations in drug development and other applications.
The position of the carboxylic group (3-position versus 4-position) and its form (free acid versus ester) represent additional differentiating features among these compounds . The positional isomerism of the carboxylic group affects the spatial arrangement of functional groups around the piperidine ring, which can significantly impact molecular recognition by biological targets. The esterification of the carboxylic group in N-Boc-Piperidine-4-carboxylic acid methyl ester neutralizes the acidic functionality, altering the compound's hydrogen bonding potential, water solubility, and lipophilicity compared to the free acid forms. These structural variations highlight the importance of precise molecular design in achieving specific chemical reactivities and biological activities. The absence of a benzyl substituent in N-Boc-Piperidine-4-carboxylic acid methyl ester results in a significantly different steric profile and hydrophobicity compared to the benzyl-substituted compounds, which would affect its behavior in various applications.
Structure-Activity Relationships
The comparative analysis of 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid with related compounds provides insights into structure-activity relationships that guide the design and optimization of compounds for specific applications. The presence of the 4-methylbenzyl group at the 3-position of the piperidine ring introduces a specific spatial arrangement and electronic distribution that distinguishes it from compounds lacking this feature or having alternative substitutions . This structural element likely contributes to the compound's interaction profile with biological targets, potentially conferring selectivity for specific binding sites or enzymatic processes. The quaternary carbon at the 3-position of the piperidine ring creates a particular three-dimensional arrangement of substituents that can be critical for molecular recognition events in biological systems, influencing how the compound interacts with proteins, nucleic acids, or other biomolecules.
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